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molecular formula C18H27FN2O2 B8471916 benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

benzyl N-[1-(2-fluoropentyl)piperidin-4-yl]carbamate

Cat. No. B8471916
M. Wt: 322.4 g/mol
InChI Key: OTZPYOFFHUDNHE-UHFFFAOYSA-N
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Patent
US08476301B2

Procedure details

(5S)-(−)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid (90 mg, 0.259 mmol), N-fluorobenzenesulfonimide (484 mg, 1.53 mmol), 2-propanol (0.4 ml) and tetrahydrofuran (dehydrated) (3.6 ml) were mixed at room temperature. The reaction mixture was cooled to −10° C., and pentanal (0.175 ml, 1.67 mmol) was then added, followed by stirring for three hours and 20 minutes while naturally warming from −10° C. to room temperature. Benzyl N-(piperidin-4-yl)carbamate obtained in Example 1b (304 mg, 1.3 mmol) and sodium triacetoxyborohydride (600 mg, 2.83 mmol) were added to the reaction mixture, which was stirred at room temperature for 15 hours and 40 minutes. Water and an aqueous sodium bicarbonate solution were added to the reaction mixture, the insoluble matter was removed by filtration, and the resulting filtrate was extracted with ethyl acetate twice. The organic layer was washed with brine and dried over anhydrous sodium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography (silica gel, elution solvent: ethyl acetate/heptane) to give a chiral form mixture of the title compound (44 mg, yield 10.5%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
484 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
0.175 mL
Type
reactant
Reaction Step Two
Quantity
304 mg
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
10.5%

Identifiers

REACTION_CXSMILES
ClC(Cl)C(O)=O.CC1(C)N(C)[C:11](=O)[C@H:10]([CH2:15][C:16]2[CH:21]=CC=CC=2)N1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:33])(=O)=O)=CC=1.C(=O)CCCC.[NH:49]1[CH2:54][CH2:53][CH:52]([NH:55][C:56](=[O:65])[O:57][CH2:58][C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)[CH2:51][CH2:50]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(=O)(O)[O-].[Na+]>O.O1CCCC1.CC(O)C>[F:33][CH:10]([CH2:15][CH2:16][CH3:21])[CH2:11][N:49]1[CH2:50][CH2:51][CH:52]([NH:55][C:56](=[O:65])[O:57][CH2:58][C:59]2[CH:64]=[CH:63][CH:62]=[CH:61][CH:60]=2)[CH2:53][CH2:54]1 |f:0.1,5.6,7.8|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC(C(=O)O)Cl.CC1(N[C@H](C(N1C)=O)CC1=CC=CC=C1)C
Name
Quantity
484 mg
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
3.6 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0.175 mL
Type
reactant
Smiles
C(CCCC)=O
Step Three
Name
Quantity
304 mg
Type
reactant
Smiles
N1CCC(CC1)NC(OCC1=CC=CC=C1)=O
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
by stirring for three hours and 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while naturally warming from −10° C. to room temperature
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 15 hours and 40 minutes
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the resulting filtrate was extracted with ethyl acetate twice
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (silica gel, elution solvent: ethyl acetate/heptane)
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(CN1CCC(CC1)NC(OCC1=CC=CC=C1)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 10.5%
YIELD: CALCULATEDPERCENTYIELD 52.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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